REACTION_CXSMILES
|
C([O:4][C:5]1[C:6]([CH3:24])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:23])([CH2:17][C:18]([O:20]CC)=[O:19])[CH2:9][CH2:8]2)(=O)C.[OH-].[Na+]>C(O)C.O>[OH:4][C:5]1[C:6]([CH3:24])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:23])([CH2:17][C:18]([OH:20])=[O:19])[CH2:9][CH2:8]2 |f:1.2|
|
Name
|
ethyl 6-acetoxy-2,5,7,8-tetramethylchroman-2-acetate
|
Quantity
|
36.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(CC(=O)OCC)C)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with hexane (2×200 mL)
|
Type
|
ADDITION
|
Details
|
Water (~200 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled in an ice/water bath
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
CUSTOM
|
Details
|
the solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from an ethanol/water mixture
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(CC(=O)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.2 g | |
YIELD: PERCENTYIELD | 70.9% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |